

Application Notes and Protocols: CCT68127

Stock Solution Preparation for In Vitro Experiments

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Compound of Interest

Compound Name: CCT68127

Cat. No.: B15585004

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of **CCT68127**, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9), for in vitro experiments.

Introduction

CCT68127 is a small molecule inhibitor with demonstrated anti-proliferative activity in various cancer cell lines.^{[1][2][3]} It functions primarily by inhibiting CDK2 and CDK9, key regulators of cell cycle progression and transcription.^{[1][2]} Inhibition of these kinases leads to reduced phosphorylation of the Retinoblastoma protein (RB) and RNA polymerase II, resulting in cell cycle arrest and apoptosis.^{[1][2]} These notes are intended to provide researchers with standardized procedures for utilizing **CCT68127** in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **CCT68127** is essential for accurate stock solution preparation and experimental design.

Property	Value	Source
Synonyms	CCT-068127, CCT 68127, α S β R-21	[4][5]
Molecular Formula	C19H27N7O	[4]
Molecular Weight	369.47 g/mol	[4]
CAS Number	660822-23-1	[4]
Appearance	Solid	N/A
Solubility	Soluble in DMSO	[4]

In Vitro Activity

CCT68127 has shown significant potency in various cancer cell lines. The following table summarizes its activity, providing a reference for determining appropriate experimental concentrations.

Cell Line Type	Metric	Concentration	Source
Human Colon Cancer & Melanoma	GI50	0.5 $\mu\text{mol}\cdot\text{L}^{-1}$ (average)	[1]
HT29, RKO, COLO205 (Human Colon Cancer)	Effective Concentration (RB phosphorylation reduction)	$\geq 3 \mu\text{mol}\cdot\text{L}^{-1}$	[1]
Lung Cancer Cells	Growth Inhibition	Up to 88.5% at 1 μM	[6][7]
Lung Cancer Cells	Apoptosis Induction	Up to 42.6% at 2 μM	[6][7][8]
Lung Cancer Cells with KRAS mutation	IC50	Sensitive (P = .02)	[6][7][8]

Experimental Protocols

Preparation of a 10 mM CCT68127 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **CCT68127** in Dimethyl Sulfoxide (DMSO).

Materials:

- **CCT68127** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes
- Vortex mixer
- Analytical balance

Procedure:

- **Equilibrate Reagents:** Allow the **CCT68127** powder and DMSO to reach room temperature before use.
- **Weigh **CCT68127**:** Accurately weigh a precise amount of **CCT68127** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.6947 mg of **CCT68127** (Molecular Weight = 369.47 g/mol).
- **Dissolve in DMSO:** Add the appropriate volume of DMSO to the vial containing the **CCT68127** powder. For the example above, add 1 mL of DMSO.
- **Ensure Complete Dissolution:** Vortex the solution thoroughly until the **CCT68127** is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
- **Aliquot and Store:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of the **CCT68127** stock solution.

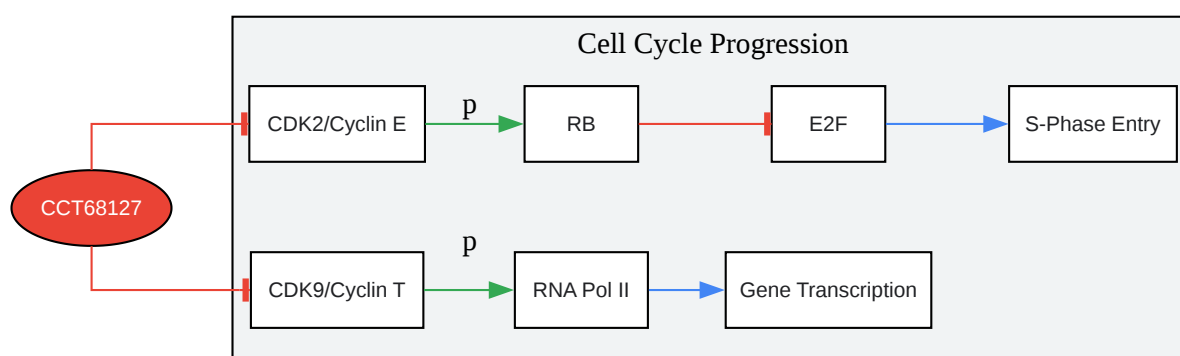
- Short-term storage (days to weeks): Store aliquots at 0 - 4°C in the dark.[4]
- Long-term storage (months to years): For long-term preservation, store aliquots at -20°C.[4]

Note: Before use, thaw the frozen aliquots at room temperature and vortex briefly to ensure homogeneity.

Signaling Pathway and Experimental Workflow

CCT68127 Mechanism of Action

CCT68127 exerts its anti-cancer effects by targeting the cell cycle machinery. The diagram below illustrates the simplified signaling pathway affected by **CCT68127**.

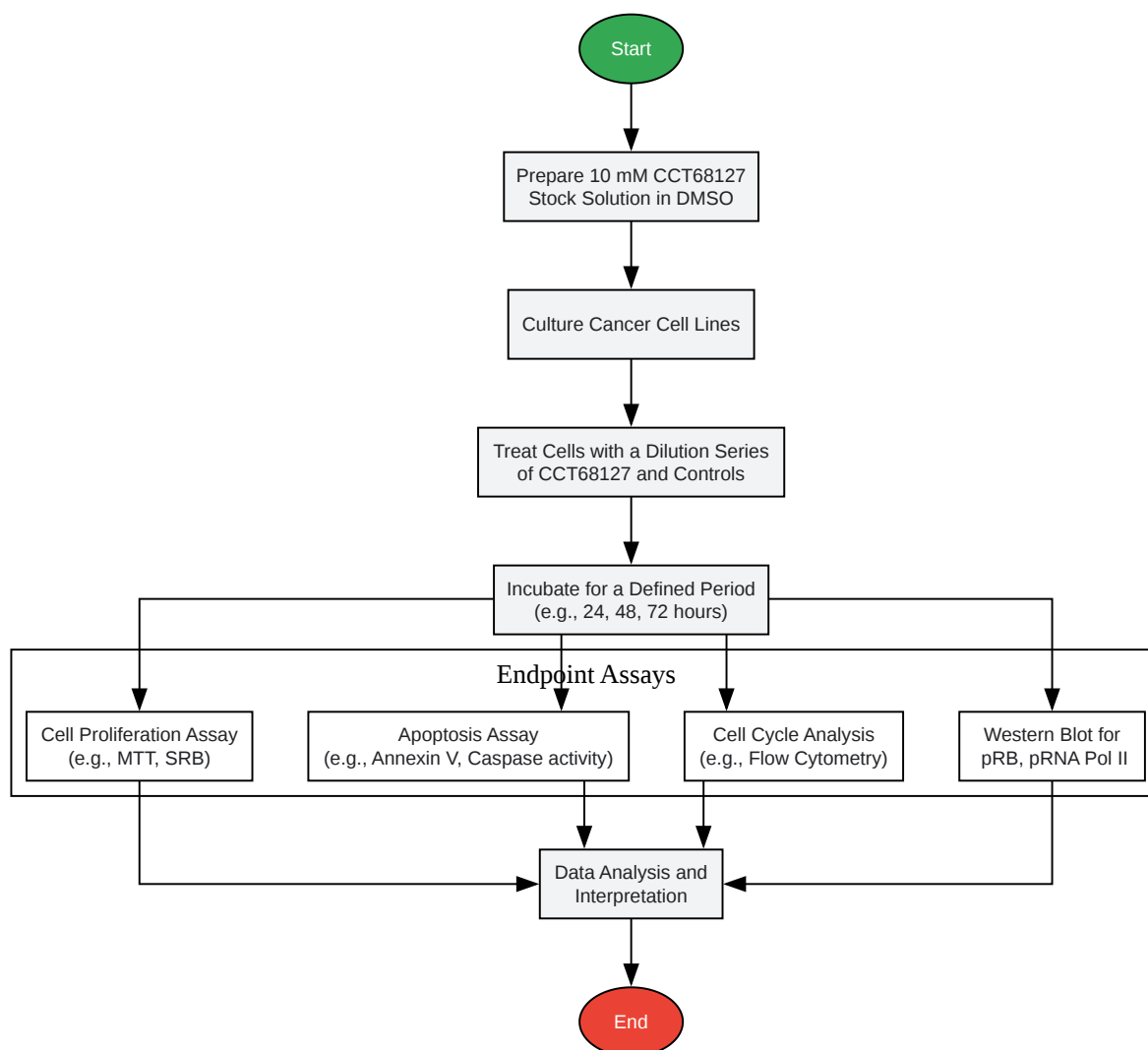


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*Caption: **CCT68127** inhibits CDK2 and CDK9, blocking cell cycle progression.*

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for evaluating the effects of **CCT68127** in cell culture.



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*Caption: A standard workflow for assessing **CCT68127**'s in vitro efficacy.*

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